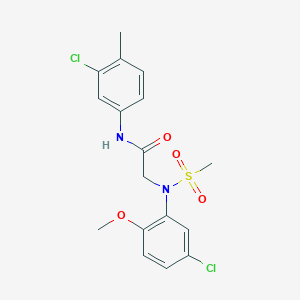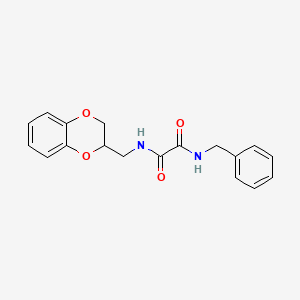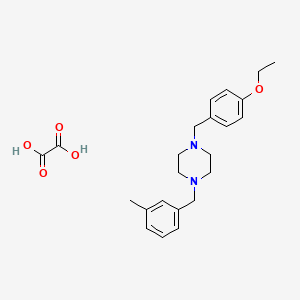![molecular formula C19H29ClN2O B3939094 N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)
N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride, commonly known as PCP, is a dissociative drug that was first synthesized in the 1950s. It has been used for both recreational and medicinal purposes, but its use has been limited due to its potential for abuse and adverse effects. In recent years, PCP has gained attention in the scientific community for its potential in research applications.
Mécanisme D'action
PCP works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of nerve signals and is important for learning and memory. By blocking this receptor, PCP disrupts the normal functioning of the brain and can cause a range of effects, including hallucinations, dissociation, and altered perceptions.
Biochemical and Physiological Effects:
PCP has a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects can lead to altered mood, perception, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has several advantages for use in laboratory experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of this receptor in various biological processes. However, PCP also has several limitations. It can be difficult to administer in precise doses, and its effects can be unpredictable and variable.
Orientations Futures
There are several potential future directions for research involving PCP. One area of interest is the potential therapeutic use of PCP in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the NMDA receptor in a more specific and selective way. Finally, there is ongoing research into the long-term effects of PCP use and its potential for addiction and abuse.
Applications De Recherche Scientifique
PCP has been used in scientific research to study a variety of biological and physiological processes. It has been shown to have anesthetic properties and has been used in animal studies to induce anesthesia. PCP has also been used to study the effects of dissociative drugs on the brain and nervous system.
Propriétés
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-2-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-16(21-13-7-8-14-21)18(22)20-15-19(11-5-6-12-19)17-9-3-2-4-10-17;/h2-4,9-10,16H,5-8,11-15H2,1H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHOJGCBZTZXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CC=CC=C2)N3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Phenyl-cyclopentylmethyl)-2-pyrrolidin-1-yl-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(2R)-tetrahydro-2-furanylcarbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B3939027.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3939028.png)

![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)
![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3939054.png)

![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)


![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B3939098.png)
